Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 113866-00-5
VCID: VC20820359
InChI: InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C
Molecular Formula: C37H48ClN7O9
Molecular Weight: 733.8 g/mol

Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

CAS No.: 113866-00-5

Cat. No.: VC20820359

Molecular Formula: C37H48ClN7O9

Molecular Weight: 733.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate - 113866-00-5

Specification

CAS No. 113866-00-5
Molecular Formula C37H48ClN7O9
Molecular Weight 733.8 g/mol
IUPAC Name benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Standard InChI InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)
Standard InChI Key CGHJNIDVCUBKPA-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C

Introduction

Synthesis and Derivation

The synthesis of this compound likely involves multistep organic reactions, including:

  • Amide Bond Formation: Coupling of an amino acid derivative with a chromone-based amine.

  • Carbamate Protection: Use of tert-butoxycarbonyl (Boc) as a protecting group for amines.

  • Guanidination Reaction: Introduction of the guanidine group using reagents like cyanamide or guanidine derivatives.

  • Final Assembly: Benzylation and pyrrolidine incorporation to complete the molecule.

Biological Significance and Applications

This compound's structural complexity suggests potential applications in medicinal chemistry, particularly in drug discovery. Below are some hypothesized areas of interest:

Pharmacological Potential

The presence of a guanidine group and chromone scaffold indicates potential bioactivity:

  • Antioxidant Activity: Chromone derivatives are known for their ability to scavenge free radicals.

  • Enzyme Inhibition: The guanidine group may interact with proteases or other enzymes, making it a candidate for enzyme inhibitor studies.

  • Antimicrobial Properties: Guanidine-containing compounds often exhibit antimicrobial activity.

Drug Development

The compound could serve as a lead molecule for:

  • Anti-inflammatory drugs due to the chromone core.

  • Anticancer agents targeting specific cellular pathways.

  • Neuroprotective agents given its resemblance to bioactive natural products.

Analytical Characterization

To confirm its structure and purity, the following analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify functional groups and confirm stereochemistry.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To detect characteristic functional groups like amides, esters, and carbamates.

  • X-ray Crystallography: For precise structural elucidation if crystalline samples are available.

Limitations and Future Research

While this compound shows promise in theoretical applications, further research is needed:

  • Toxicological Studies: To evaluate safety profiles in biological systems.

  • Biological Testing: Screening for specific activities such as enzyme inhibition or cytotoxicity.

  • Synthetic Optimization: Developing more efficient synthetic routes to improve yield and scalability.

This comprehensive analysis underscores the importance of "Benzyl 4-[...]butanoate" as a candidate for advanced research in medicinal chemistry and related fields.

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